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A Comparative Guide to Indole Synthesis:
Fischer vs. Reissert
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural

products, and agrochemicals. Consequently, the efficient synthesis of the indole nucleus has

been a central focus in organic chemistry for over a century. Among the myriad of named

reactions to construct this bicyclic heterocycle, the Fischer and Reissert syntheses remain two

of the most classical and widely utilized methods. This guide provides a detailed comparison of

these two seminal approaches, offering insights into their mechanisms, scope, limitations, and

experimental protocols to aid researchers in selecting the optimal strategy for their synthetic

targets.

The Fischer Indole Synthesis: A Century-Old
Workhorse
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile

method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone.

[1][2] The arylhydrazone is typically formed in situ or isolated from the condensation of an

arylhydrazine with an aldehyde or a ketone.[1][2][3]

The reaction can be catalyzed by a wide range of Brønsted acids (e.g., HCl, H₂SO₄,

polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][4] A key advantage is the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1220182?utm_src=pdf-interest
https://testbook.com/chemistry/fischer-indole-synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://testbook.com/chemistry/fischer-indole-synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://www.alfa-chemistry.com/resources/fischer-indole-synthesis.html
https://testbook.com/chemistry/fischer-indole-synthesis
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


potential for a one-pot synthesis where the arylhydrazine and carbonyl compound are

subjected to indolization conditions without isolating the intermediate hydrazone.[2]

Reaction Mechanism
The mechanism of the Fischer indole synthesis has been extensively studied. It proceeds

through the following key steps:

Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an

arylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.[3][4]

[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible

electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.

[1][2][4]

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The

nucleophilic amine then attacks the imine carbon to form a cyclic aminal (aminoindoline).[2]

Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final

aromatic indole product.[1][2]
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Caption: Mechanism of the Fischer Indole Synthesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://byjus.com/chemistry/fischer-indole-synthesis/
https://www.alfa-chemistry.com/resources/fischer-indole-synthesis.html
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://byjus.com/chemistry/fischer-indole-synthesis/
https://testbook.com/chemistry/fischer-indole-synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://testbook.com/chemistry/fischer-indole-synthesis
https://byjus.com/chemistry/fischer-indole-synthesis/
https://www.benchchem.com/product/b1220182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Reissert Indole Synthesis: A Two-Step
Approach
Developed by Arnold Reissert in 1897, this method provides an alternative route to indoles,

starting from an ortho-nitrotoluene and diethyl oxalate.[5] The synthesis involves two main

transformations: a base-catalyzed condensation followed by a reductive cyclization.[5][6][7]

This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be

decarboxylated upon heating to yield the parent indole.[5][6][7] Potassium ethoxide is often

preferred over sodium ethoxide as the base for the initial condensation, as it can lead to better

yields.[5]

Reaction Mechanism
The Reissert synthesis proceeds via two distinct stages:

Condensation: In the presence of a strong base (e.g., potassium ethoxide), the acidic methyl

group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the

electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction to form

an ethyl o-nitrophenylpyruvate.[5][6]

Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino

group, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.[5][6]

[8] The newly formed aniline then undergoes spontaneous intramolecular cyclization by

attacking the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid

or its ester.[6][7]
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Caption: Mechanism of the Reissert Indole Synthesis.

Comparative Analysis
Feature Fischer Indole Synthesis Reissert Indole Synthesis

Starting Materials
Arylhydrazine and an aldehyde

or ketone.[1][4]

ortho-Nitrotoluene and diethyl

oxalate.[5]

Reaction Type

Acid-catalyzed thermal

cyclization via a[2][2]-

sigmatropic rearrangement.[1]

[4]

Base-catalyzed condensation

followed by reductive

cyclization.[5][6]

Key Reagents
Brønsted or Lewis acids (e.g.,

PPA, ZnCl₂).[1][4]

Strong base (e.g., KOEt) and a

reducing agent (e.g., Zn/AcOH,

H₂/Pd).[5][6]

Key Intermediate
Arylhydrazone, enamine

tautomer.[3][4]

Ethyl o-nitrophenylpyruvate.[5]

[9]

Scope

Broad scope for substituted

indoles. Can use

unsymmetrical ketones, though

mixtures may result.[2]

Primarily for indoles

substituted at the 2-position

with a carboxylic acid/ester.[6]

Limitations

Fails with acetaldehyde to

produce the parent indole

directly.[1][2] Sensitive to harsh

conditions.

Requires specifically

substituted ortho-nitrotoluenes.

The final product often

requires decarboxylation.[6]

Conditions

Typically requires elevated

temperatures and strong acidic

conditions.[1][10]

Two distinct steps: initial base-

catalyzed reaction, followed by

reduction.[5]

Byproducts
Ammonia. Potential for aldol or

Friedel-Crafts side products.[1]
Water.

Experimental Protocols
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General Protocol for Fischer Indole Synthesis
Synthesis of 2-Phenylindole:

Hydrazone Formation: Phenylhydrazine is reacted with acetophenone (often in a solvent like

ethanol or acetic acid) to form the corresponding phenylhydrazone. This step can be a

simple mixing at room temperature or with gentle heating.[1]

Indolization: The isolated phenylhydrazone is added to a suitable acid catalyst, such as

polyphosphoric acid or a solution of zinc chloride in a high-boiling solvent.

Heating: The reaction mixture is heated, typically under reflux, for several hours (e.g., 2-4

hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Workup: After cooling, the reaction mixture is poured into ice-water. The precipitated solid

product is collected by filtration, washed with water, and then purified, typically by

recrystallization from a suitable solvent like ethanol.

General Protocol for Reissert Indole Synthesis
Synthesis of Indole-2-carboxylic acid:

Condensation:ortho-Nitrotoluene and diethyl oxalate are added to a solution of potassium

ethoxide in dry ethanol under an inert atmosphere. The mixture is stirred, often at a

controlled temperature (e.g., 35–40 °C), until the condensation is complete.[6]

Intermediate Isolation/Hydrolysis: The resulting ethyl o-nitrophenylpyruvate can be isolated

or directly hydrolyzed with aqueous acid (e.g., 20% HCl) to the corresponding pyruvic acid.

[6]

Reductive Cyclization: The o-nitrophenylpyruvic acid is dissolved in a solvent mixture like

aqueous acetic acid. A reducing agent, such as zinc dust or iron powder, is added portion-

wise while controlling the temperature.[5][6]

Workup: After the reduction is complete, the reaction mixture is filtered to remove the metal

salts. The filtrate is cooled, and the product, indole-2-carboxylic acid, crystallizes out. It is

then collected by filtration and can be purified by recrystallization.
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(Optional) Decarboxylation: The indole-2-carboxylic acid is heated above its melting point

until carbon dioxide evolution ceases, yielding indole.[6][7]

Experimental Workflows
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Caption: General workflow for the Fischer Indole Synthesis.
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Caption: General workflow for the Reissert Indole Synthesis.
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Conclusion
Both the Fischer and Reissert methods are powerful tools for the synthesis of indoles, each

with a distinct set of advantages and ideal applications.

The Fischer Indole Synthesis is highly versatile and broadly applicable for a wide range of

substituted indoles. Its ability to be performed in a single pot makes it an attractive option for

rapid analog synthesis. However, researchers must be mindful of the often harsh acidic and

thermal conditions, which may not be suitable for sensitive substrates, and the potential for

regioisomeric mixtures when using unsymmetrical ketones.

The Reissert Indole Synthesis, while being a multi-step process, offers a more controlled

route to specific products, particularly indole-2-carboxylic acids. It avoids the strongly acidic

rearrangement conditions of the Fischer synthesis. This method is the preferred choice when

the target molecule requires a carboxylic acid handle at the C2-position for further

functionalization or when the starting materials for the Fischer route are inaccessible.

Ultimately, the choice between these two classic methods will be dictated by the specific

substitution pattern of the desired indole, the stability of the substrates to the reaction

conditions, and the availability of the starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/publication/305775364_Reissert_Indole_Synthesis
https://www.youtube.com/watch?v=YBgyNj5eL2c
https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html
https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm
https://www.benchchem.com/product/b1220182#comparative-study-of-indole-synthesis-methods-fischer-vs-reissert
https://www.benchchem.com/product/b1220182#comparative-study-of-indole-synthesis-methods-fischer-vs-reissert
https://www.benchchem.com/product/b1220182#comparative-study-of-indole-synthesis-methods-fischer-vs-reissert
https://www.benchchem.com/product/b1220182#comparative-study-of-indole-synthesis-methods-fischer-vs-reissert
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1220182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

